Computed Density and Intermolecular Hydrogen Bonding
The target compound exhibits a computed density of 1.7 ± 0.1 g cm⁻³ , compared with 1.2 ± 0.1 g cm⁻³ for the unsubstituted pyrazole-1-methanol comparator (CAS 1120-82-7, molecular weight 98.10 g mol⁻¹) . The ~42% higher density is attributable to the additional hydrogen-bond donors and acceptors introduced by the vicinal 4,5-diamino groups. For procurement, higher density affects shipping-volume-to-mass ratios, bulk storage requirements, and compactability during solid-formulation processing.
| Evidence Dimension | Computed density |
|---|---|
| Target Compound Data | 1.7 ± 0.1 g cm⁻³ |
| Comparator Or Baseline | Pyrazole-1-methanol (CAS 1120-82-7): 1.2 ± 0.1 g cm⁻³ |
| Quantified Difference | ~0.5 g cm⁻³ (≈ 42% higher) |
| Conditions | Calculated values (ACD/Labs or equivalent); ambient conditions implied |
Why This Matters
A 42% density differential directly impacts logistics cost-per-mole and bulk-handling equipment specifications; substituting the unsubstituted analog without adjustment would alter mass-balance calculations in any scaled process.
